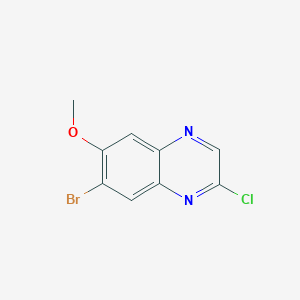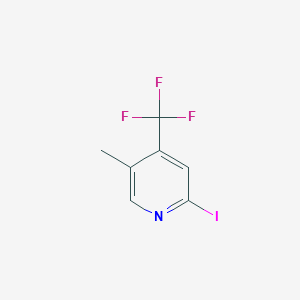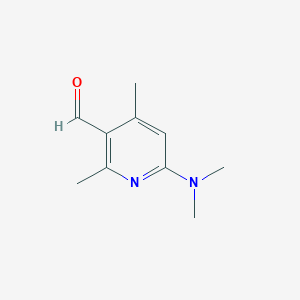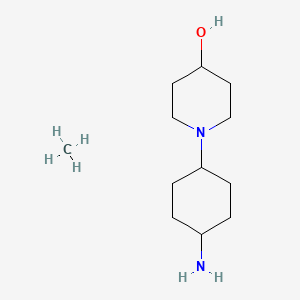![molecular formula C17H17ClO B12969066 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a carbonyl chloride group attached to the biphenyl structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride can be achieved through several methods. One common method involves the reaction of 4-tert-butylbenzoyl chloride with biphenyl under specific conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of 4-tert-butylbenzoyl chloride. The process includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the carbonyl chloride group.
4-tert-Butylbenzyl chloride: Contains a benzyl chloride group instead of the biphenyl structure.
tert-Butyl chloride: A simpler compound with only a tert-butyl group and a chloride atom .
Uniqueness
4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of both the tert-butyl group and the carbonyl chloride group on the biphenyl structure. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H17ClO |
|---|---|
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3 |
Clé InChI |
SKMQYFILMNZECN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)



![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)


![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
